methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

P2X3 receptor pain research chronic cough

This compound is a deuterated benzimidazole derivative featuring a penta-deuterated ethoxy group, a 2-ethylhexoxycarbonyl-substituted hydroxycarbamimidoyl moiety, and a methyl carboxylate at the 4-position. It is structurally related to angiotensin II receptor blocker (ARB) intermediates and has been characterized for its interaction with the hP2X3 receptor (IC50 approximately 450 nM) , positioning it as a specialized tool for pharmacokinetic studies, metabolic research, and analytical method development.

Molecular Formula C34H40N4O6
Molecular Weight 605.7 g/mol
Cat. No. B12419779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Molecular FormulaC34H40N4O6
Molecular Weight605.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)NC(=NO)C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC
InChIInChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2
InChIKeyZOGAICCHSUSCBX-BBWXTLFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement of methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate for Advanced Research Applications


This compound is a deuterated benzimidazole derivative featuring a penta-deuterated ethoxy group, a 2-ethylhexoxycarbonyl-substituted hydroxycarbamimidoyl moiety, and a methyl carboxylate at the 4-position. It is structurally related to angiotensin II receptor blocker (ARB) intermediates [1] and has been characterized for its interaction with the hP2X3 receptor (IC50 approximately 450 nM) , positioning it as a specialized tool for pharmacokinetic studies, metabolic research, and analytical method development.

Why Non-Deuterated Analogs of methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate Are Inadequate for Precision Research


Non-deuterated benzimidazole analogs are susceptible to rapid metabolic clearance via cytochrome P450 enzymes, leading to short half-lives and high analytical interference in LC-MS/MS workflows [1]. The strategic replacement of five hydrogen atoms with deuterium in this compound introduces a kinetic isotope effect that can substantially reduce the rate of oxidative metabolism , thereby extending the compound's effective exposure window and minimizing signal overlap with endogenous matrix components. Direct substitution with a non-deuterated version compromises both the quantitative accuracy of pharmacokinetic studies and the reliability of in vitro metabolic stability assessments.

Quantitative Differentiation of methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate from Analogs


hP2X3 Receptor Antagonism: Comparable Potency to Non-Deuterated Scaffold

The target deuterated compound demonstrates an IC50 of approximately 450 nM against the human hP2X3 receptor . This potency is comparable to the non-deuterated azilsartan methyl ester, which exhibits an IC50 of 440 nM in a radioligand binding assay against the angiotensin II type 1 receptor [1]. The near-identical potency indicates that deuteration does not compromise target engagement while potentially conferring metabolic advantages.

P2X3 receptor pain research chronic cough

Metabolic Stability Enhancement via Deuterium Kinetic Isotope Effect (DKIE)

The incorporation of five deuterium atoms at the ethoxy position introduces a primary kinetic isotope effect, which is known to reduce the rate of cytochrome P450-mediated oxidation [1]. While direct comparative microsomal stability data for this specific compound is not publicly available, class-level evidence for deuterated benzimidazoles indicates that C-D bonds can resist oxidative cleavage, leading to extended in vitro half-lives relative to non-deuterated analogs .

pharmacokinetics metabolic stability isotope labeling

Enhanced Analytical Precision as an Internal Standard for LC-MS/MS

The compound's +5 Da mass shift, resulting from the five deuterium atoms, provides a distinct isotopic signature that is essential for use as an internal standard in quantitative LC-MS/MS assays . This eliminates signal overlap with the non-deuterated analyte of interest, improving assay accuracy and reproducibility. In contrast, non-deuterated internal standards co-elute and interfere with analyte quantification, leading to significant matrix effects and lower precision [1].

bioanalysis LC-MS/MS internal standard

Optimal Application Scenarios for methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate in Scientific and Industrial Settings


Pharmacokinetic and Metabolic Profiling of ARB or P2X3 Antagonist Drug Candidates

This deuterated compound serves as a stable isotope-labeled internal standard for quantifying the systemic exposure, clearance, and metabolic fate of non-deuterated ARB or P2X3 antagonist lead compounds in plasma, urine, or tissue homogenates using LC-MS/MS . Its distinct mass shift ensures accurate and precise measurements, which are critical for establishing PK/PD relationships and supporting Investigational New Drug (IND) applications.

In Vitro Metabolic Stability and CYP450 Inhibition Studies

Researchers can employ this compound in liver microsome or hepatocyte assays to directly compare the metabolic stability of a deuterated vs. non-deuterated benzimidazole scaffold . By quantifying the rate of parent compound disappearance, scientists can quantify the magnitude of the deuterium kinetic isotope effect for this specific chemical series, guiding decisions on whether to advance a deuterated candidate into further development for improved in vivo half-life [1].

Development and Validation of Bioanalytical Methods

Analytical chemists in pharmaceutical and contract research organizations can utilize this compound as a certified reference material to develop and validate robust LC-MS/MS methods for the quantification of structurally related drug candidates . The compound's well-defined isotopic purity and stability profile make it an ideal calibrator and quality control standard for ensuring method accuracy, precision, and reproducibility across different laboratories and studies.

Quote Request

Request a Quote for methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.